molecular formula C16H23N5S B271601 N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine

N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine

Cat. No. B271601
M. Wt: 317.5 g/mol
InChI Key: CHSGUGISNUQPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine, also known as CXMME, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CXMME belongs to the class of compounds known as thioethers and is a tetrazole derivative.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine involves the inhibition of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that plays a key role in the regulation of blood pressure. By inhibiting ACE, N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects
N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been shown to have a number of biochemical and physiological effects. In addition to its antihypertensive effects, N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been shown to improve insulin sensitivity, reduce oxidative stress, and inhibit the proliferation of cancer cells. N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has also been shown to have beneficial effects on the cardiovascular system, including reducing the risk of atherosclerosis and improving endothelial function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine in lab experiments is its high purity and stability. N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine is its potential toxicity. While N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been shown to be safe in animal models, further studies are needed to determine its safety in humans.

Future Directions

For research on N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine include the development of N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine derivatives and investigating its potential as a treatment for other diseases.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine involves the reaction of 1-phenyl-1H-tetrazol-5-thiol with cyclohexylmethyl bromide and sodium hydride in dimethylformamide (DMF) at elevated temperatures. The reaction yields N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine as a white crystalline solid with a purity of over 95%. The synthesis of N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been investigated for its potential as a therapeutic agent for various diseases. One of the main areas of research has been in the treatment of hypertension. N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been shown to have antihypertensive effects in animal models, and its mechanism of action has been studied extensively. Other areas of research include the treatment of cardiovascular diseases, diabetes, and cancer.

properties

Product Name

N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine

Molecular Formula

C16H23N5S

Molecular Weight

317.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C16H23N5S/c1-3-7-14(8-4-1)13-17-11-12-22-16-18-19-20-21(16)15-9-5-2-6-10-15/h2,5-6,9-10,14,17H,1,3-4,7-8,11-13H2

InChI Key

CHSGUGISNUQPGG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)CNCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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